4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline
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Overview
Description
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is an organic compound characterized by its diazenyl functional group and dichlorophenoxy substituents. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(2,4-dichlorophenoxy)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through recrystallization or chromatography to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo photochemical reactions upon exposure to light. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species that can damage cellular components. The molecular targets include cellular membranes and DNA, leading to cell death in targeted tissues.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}aniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-diethylaniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylbenzylamine
Uniqueness
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and stability, making it particularly suitable for applications requiring high stability and intense coloration.
Properties
CAS No. |
60943-85-3 |
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Molecular Formula |
C20H17Cl2N3O |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-[[4-(2,4-dichlorophenoxy)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17Cl2N3O/c1-25(2)17-8-4-15(5-9-17)23-24-16-6-10-18(11-7-16)26-20-12-3-14(21)13-19(20)22/h3-13H,1-2H3 |
InChI Key |
AQMVUXHFWHEVFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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